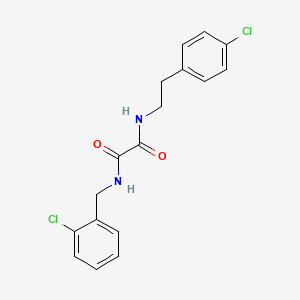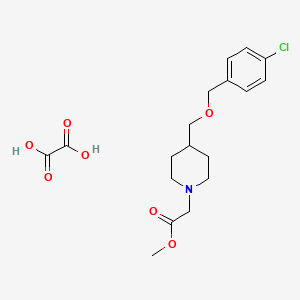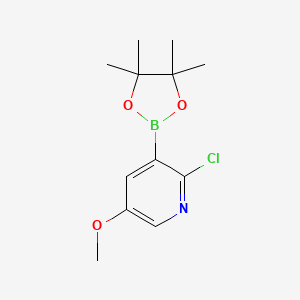
6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)phenyl ether is a chemical compound that belongs to the class of triazine derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Scientific Research Applications
Antiproliferative Activity in Cancer Cells
The compound has been investigated for its antiproliferative effects against cancer cell lines such as K562, MV4-11, and MCF-7 . Notably, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited low micromolar GI50 values and induced cell death. It activated apoptotic cascade enzymes, reduced proliferating cell nuclear antigen (PCNA) expression, and showed promise as a potential anticancer agent.
Fluorescent pH Indicator
Among the synthesized derivatives, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine demonstrated potent pH-sensing properties. It serves as a reliable pH indicator, enabling both fluorescence intensity-based and ratiometric pH sensing . This application could find use in biological and environmental monitoring.
Pyrazole-Type Compounds in Drug Discovery
The compound’s unique structure places it within the class of pyrazole-type compounds. Such compounds have been explored in drug discovery due to their diverse biological activities. Researchers may investigate this compound further for potential therapeutic applications .
Materials Science and Organic Electronics
The trifluoromethyl-substituted phenyl ether moiety in this compound could contribute to its electronic properties. Researchers might explore its use in organic semiconductors, light-emitting diodes (LEDs), or other optoelectronic devices .
Photophysical Properties and Sensing Applications
Detailed studies of the fluorescence properties of these compounds revealed interesting photophysical behavior. Researchers could explore their use as sensors for specific analytes or environmental factors .
Synthetic Chemistry and Methodology Development
The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines involved several steps, including electrophilic cyclization and cross-coupling reactions. This synthetic methodology could inspire further developments in the field of heterocyclic chemistry .
properties
IUPAC Name |
6-phenyl-3-pyridin-2-yl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N4O/c22-21(23,24)15-9-6-10-16(13-15)29-20-18(14-7-2-1-3-8-14)27-28-19(26-20)17-11-4-5-12-25-17/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUODXLONRVMLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanamide](/img/structure/B2600588.png)

![N-(4-chlorophenyl)-3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2600592.png)


![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)



![(Z)-2-(furan-2-ylmethylene)-8-(p-tolyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2600603.png)
![Ethyl 3-([1,1'-biphenyl]-4-ylcarboxamido)benzofuran-2-carboxylate](/img/structure/B2600606.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2600609.png)